molecular formula C10H13N B1267971 7-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 58960-03-5

7-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1267971
CAS RN: 58960-03-5
M. Wt: 147.22 g/mol
InChI Key: SYFXGQYGECZNFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoline derivatives involves several key methods, including reactions starting from amino compounds and cyclic enol ethers. A notable method for synthesizing tetrahydroquinoline derivatives efficiently uses a domino reaction of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water, showing significant cis selectivity in most cyclization products (Zhang & Li, 2002). Furthermore, the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine through steps like acetylation, cyclization, and reduction has been simplified, providing an easier method with cheaper starting materials and fewer by-products (Shao Ying-lu, 2007).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been elucidated through X-ray structural analysis. These studies provide insights into the structural framework and conformational preferences of tetrahydroquinoline derivatives, contributing to a deeper understanding of their chemical behavior and reactivity (Rudenko et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 7-Methyl-1,2,3,4-tetrahydroquinoline derivatives encompasses various reactions, including those catalyzed by Lewis acids and multicomponent reactions that allow for the efficient synthesis of highly substituted tetrahydroquinolines. These methods demonstrate the versatility and synthetic utility of tetrahydroquinolines in organic synthesis (Lavilla et al., 2003).

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinoline analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .

Antibacterial Property

A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains . The strains that were most susceptible to the action of the compound were Staphylococcus .

Immunosuppressant Properties

Other derivatives have exhibited significant immunosuppressant properties, sparking studies of their potential as anti-rejection drugs .

Potential Treatments for Diabetes

Their inhibitory activity toward AMP activated protein kinase has attracted clinical interest as possible treatments for diabetes .

Anti-inflammatory and Antimalarial Activities

Quinoline derivatives, which include tetrahydroquinolines, have been used to develop compounds exhibiting a wide range of medicinal benefits, such as anti-asthmatic, anti-inflammatory, antimalarial, anticancer, and antibiotic activity .

C(1)-Functionalization of Tetrahydroisoquinolines

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Synthesis of Biologically Important Nitrogen Heterocycles

Over the past several years, considerable interest in organic and medicinal chemistry has been directed toward the synthesis of various biologically important nitrogen heterocycles . Among these compounds, 1,2,3,4-tetrahydroisoquinoline (THIQ) has garnered significant attention .

Synthesis of Natural Products

Tetrahydroisoquinoline is an important structural motif of various natural products . In recent years, considerable research interest has been directed toward the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

Antioxidant Properties

Some tetrahydroquinoline derivatives are known for their antioxidant properties . They are known for neutralizing damaging molecules of biological importance such as phospholipids, proteins, and DNA .

Green and Sustainable Chemistry

In the concept of green and sustainable chemistry, the use of efficient and recyclable catalysts in multicomponent reactions (MCRs) is highly desired . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

Safety And Hazards

7-Methyl-1,2,3,4-tetrahydroquinoline should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam. Store the container tightly closed in a dry, cool and well-ventilated place .

Future Directions

Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFXGQYGECZNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332546
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,2,3,4-tetrahydroquinoline

CAS RN

58960-03-5
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
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Synthesis routes and methods I

Procedure details

To a cooled solution of 7-methyl quinoline (5.00 g, 35 mmol) and nickel (II) chloride hexahydrate (1.40 g, 6 mmol) in methanol (130 mL) was added sodium borohydride (5.50 g, 140 mmol) portionwise. The reaction mixture was stirred at 0° C. for 1 hour and then at room temperature for 3 hours. Hydrochloric acid (2N, 200 mL) was added to the black residue and the mixture stirred at room temperature until disappearance of the black precipitate. The acidic solution was neutralized with concentrated ammonium hydroxide and extracted with ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate, filtered and evaporated to give 5.28 g of 7-methyl-1,2,3,4-tetrahydro-quinoline (100%), used without further purification. A mixture of 7-methyl-1,2,3,4-tetrahydro-quinoline (1.20 g, 8.2 mmol), potassium carbonate (2.3 g, 16.4 mmol) and isopropyl iodide (3.3 mL, 32.8 mmol) in N,N-dimethylformamide (10 mL) was heated at 60° C. with stirring for 24 hours. The solution was cooled to room temperature and washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated to give 1.28 g (82%) of 1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline. To a solution of 1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline (1.04 g, 5.5 mmol) in dichloromethane was added tetrabutylammonium tribromide (2.65 g, 5.5 mmol) and the solution stirred at room temperature for 5 hours. The solution was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was chromatographed and silica gel (ethyl acetate/hexane, 1:9) to give 1.00 g of 6-bromo-1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline (67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 7-methylquinoline (2.00 g) in methanol (40 ml), 10% palladium on activated carbon (200 mg) was added and stirred overnight under a hydrogen atmosphere (60 psi) at room temperature. After the reaction mixture was filtered through celite, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 10:1) to give the titled compound, i.e., 7-methyl-1,2,3,4-tetrahydroquinoline (2.05 g) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydroquinoline
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7-Methyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
11
Citations
AB Daruwala - 1973 - search.proquest.com
Prior reports that l-methyl-2, 3-dihydro-4-quinolones andl-phenyl-2, 2-dimethyl-3-dimethylamino-l-propanone possessed goodanalgetic properties suggested the synthesis of several …
Number of citations: 2 search.proquest.com
J Yang, C Chen, H Zhao, B Li, Z He… - Advanced Synthesis & …, 2023 - Wiley Online Library
Rh(III)‐catalyzed chelation‐assisted C8‐selective C−H alkenylation and alkylation of 1,2,3,4‐tretrahydroquinolines with styrenes and allylic alcohols have been realized. The cationic Rh…
Number of citations: 1 onlinelibrary.wiley.com
W Zhou, Q Tao, X Cao, J Qian, J Xu, M He, Q Chen… - Journal of …, 2018 - Elsevier
NiMn layered hydroxide compounds have been found to be efficient catalysts for the oxidative dehydrogenation of N-heterocycles by molecular oxygen under mild conditions. Various …
Number of citations: 39 www.sciencedirect.com
H Togo, Y Hoshina, T Muraki… - The Journal of …, 1998 - ACS Publications
Sulfonamides of primary amines bearing an aromatic ring at the γ-position were treated with (diacyloxyiodo)arenes and iodine under irradiation conditions with a tungsten lamp to give …
Number of citations: 126 pubs.acs.org
D Timelthaler, C Topf - Synthesis, 2022 - thieme-connect.com
We communicate a convenient method for the pressure hydrogenation of quinolines in aqueous solution by using a particulate cobalt-based catalyst that is prepared in situ from simple …
Number of citations: 5 www.thieme-connect.com
GB Russell - 1963 - ir.canterbury.ac.nz
The scope, mechanism and synthetic value of the acid-catalysed thermal decomposition of N,N'-diphenyl-1,3-propanadiamine has been investigated. This diamine has been …
Number of citations: 2 ir.canterbury.ac.nz
Y Zhong, T Zhou, Z Zhang, R Chang - ACS omega, 2019 - ACS Publications
The first-time use of the oxazaborolidine complex in transfer hydrogenation was accomplished. It was prepared without difficulty from cheap materials: ethanolamine and BH 3 ·THF. A …
Number of citations: 10 pubs.acs.org
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
We have previously reported on antitussive effect of (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5′,6′-dihydro-3-methoxy-4′H-pyrrolo[3,2,1-ij]quinolino[2′,1′:…
Number of citations: 27 www.sciencedirect.com
M Huang, Q Deng, Q Gao, J Shi… - Asian Journal of …, 2018 - Wiley Online Library
A direct dehydrogenative coupling cyanation of secondary phenylamines was developed under iron sulfate catalysis by utilizing trimethylsilyl cyanide as a cyano source and tert‐butyl …
Number of citations: 9 onlinelibrary.wiley.com
B Abarca, R Adam, R Ballesteros - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
A Pd/C/Zn mixture with alcohols has been revealed to be an efficient transfer hydrogenation system to quinolines. Furthermore, the metals mixture is able to activate alcohols as N-…
Number of citations: 38 pubs.rsc.org

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